molecular formula C14H9N3O7 B14140135 3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid CAS No. 293762-46-6

3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid

Cat. No.: B14140135
CAS No.: 293762-46-6
M. Wt: 331.24 g/mol
InChI Key: WJQKXVFNYCDNQO-UHFFFAOYSA-N
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Description

3-nitro-4-[(4-nitrobenzoyl)amino]benzoic acid is an organic compound with the molecular formula C14H8N3O7 It is a derivative of benzoic acid, characterized by the presence of nitro groups and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-[(4-nitrobenzoyl)amino]benzoic acid typically involves the nitration of benzoic acid derivatives followed by amide formation. One common method includes the nitration of 4-aminobenzoic acid to introduce the nitro group, followed by the reaction with 4-nitrobenzoyl chloride to form the amide linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amide formation reactions. The use of nitric acid as an oxidizing agent is common, and the reaction conditions are optimized to ensure high yield and purity. The process may include steps such as neutralization, extraction, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-nitro-4-[(4-nitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-nitro-4-[(4-nitrobenzoyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and antitumor activities.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 3-nitro-4-[(4-nitrobenzoyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and amide linkage play a crucial role in its binding affinity and activity. The compound may inhibit specific enzymes or interact with cellular pathways to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-4-[(4-nitrobenzoyl)amino]benzoic acid is unique due to its dual nitro groups and amide linkage, which confer distinct chemical and biological properties.

Properties

CAS No.

293762-46-6

Molecular Formula

C14H9N3O7

Molecular Weight

331.24 g/mol

IUPAC Name

3-nitro-4-[(4-nitrobenzoyl)amino]benzoic acid

InChI

InChI=1S/C14H9N3O7/c18-13(8-1-4-10(5-2-8)16(21)22)15-11-6-3-9(14(19)20)7-12(11)17(23)24/h1-7H,(H,15,18)(H,19,20)

InChI Key

WJQKXVFNYCDNQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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